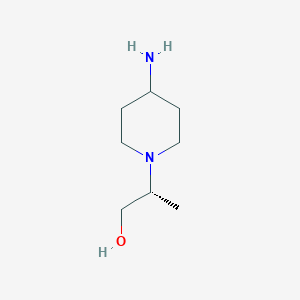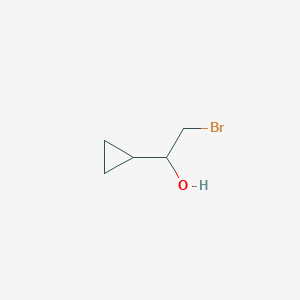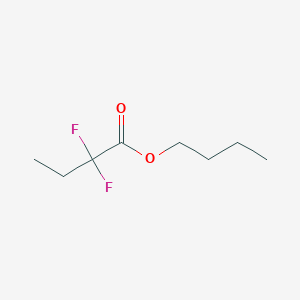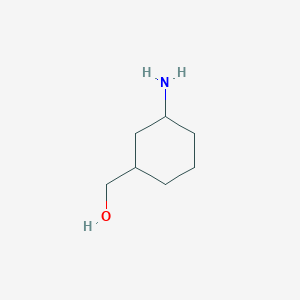
(3-Aminocyclohexyl)methanol
Overview
Description
“(3-Aminocyclohexyl)methanol” is a chemical compound with the molecular formula C7H15NO . It has an average mass of 129.200 Da and a monoisotopic mass of 129.115356 Da .
Synthesis Analysis
The synthesis of “(3-Aminocyclohexyl)methanol” and its derivatives has been reported in the literature . The hydrogenation of m- and p-nitrocinnamic acids on a skeletal Ni catalyst resulted in the predominant formation of the β (cis-3-aminocyclohexyl)propionic and β- (trans-4-aminocyclohexyl)propionic acids .Molecular Structure Analysis
The molecular structure of “(3-Aminocyclohexyl)methanol” includes two hydrogen bond acceptors, three hydrogen bond donors, and one freely rotating bond . The compound has a molar refractivity of 37.5±0.3 cm³ and a polarizability of 14.8±0.5 10^-24 cm³ .Physical And Chemical Properties Analysis
“(3-Aminocyclohexyl)methanol” has a density of 1.0±0.1 g/cm³, a boiling point of 218.8±13.0 °C at 760 mmHg, and a flash point of 86.1±19.8 °C . The compound has a vapor pressure of 0.0±0.9 mmHg at 25°C and an enthalpy of vaporization of 52.9±6.0 kJ/mol .Scientific Research Applications
Synthesis of mPGES-1 Inhibitors
(3-Aminocyclohexyl)methanol: is utilized as an intermediate in the synthesis of novel inhibitors for microsomal Prostaglandin E Synthase-1 (mPGES-1) . These inhibitors are significant because mPGES-1 is an enzyme involved in the inflammatory process, and its inhibition can lead to new anti-inflammatory drugs.
Biotechnological Applications
This compound has potential applications in biotechnological processes, particularly in the synthesis of biochemicals through microbial metabolism . For instance, it could be used in the development of microbial electrosynthesis systems, which convert CO2 and electrical power into valuable chemicals.
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Amines like (3-aminocyclohexyl)methanol can potentially influence a variety of biochemical pathways due to their basic nature and ability to form hydrogen bonds .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of (3-Aminocyclohexyl)methanol is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Aminocyclohexyl)methanol. Specific details about how these factors affect this compound are currently unknown .
properties
IUPAC Name |
(3-aminocyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMNUVOZLQPWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminocyclohexyl)methanol | |
CAS RN |
925921-14-8 | |
| Record name | (3-aminocyclohexyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B1526977.png)

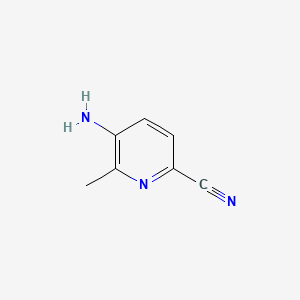
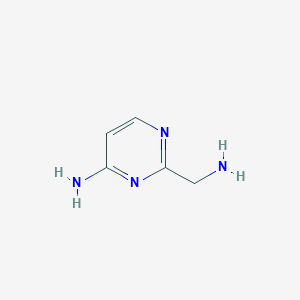
![1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one](/img/structure/B1526981.png)

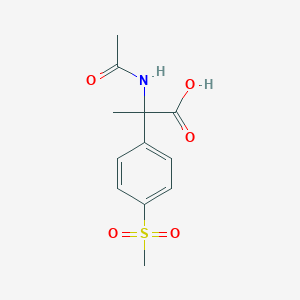
![6-Bromooxazolo[5,4-b]pyridine](/img/structure/B1526990.png)


![1-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526994.png)
